Fuc(a1-3)Gal(b1-4)a-Glc

Description

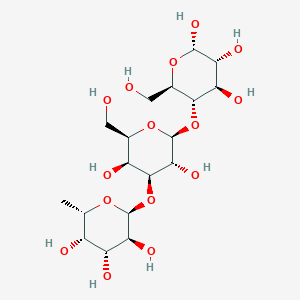

Hierarchical Nomenclature and Structural Representation of Fuc(α1-3)Gal(β1-4)α-Glc

The name Fuc(α1-3)Gal(β1-4)α-Glc provides a detailed description of its molecular architecture. It is a trisaccharide, meaning it is composed of three monosaccharide units: fucose (Fuc), galactose (Gal), and glucose (Glc). smolecule.com

The notation breaks down as follows:

Fuc, Gal, Glc : These are the constituent monosaccharides. smolecule.com

(α1-3) : This indicates an alpha-glycosidic bond linking the first carbon of fucose to the third carbon of galactose. smolecule.com

(β1-4) : This denotes a beta-glycosidic bond connecting the first carbon of galactose to the fourth carbon of glucose. smolecule.com

α-Glc : This specifies the anomeric configuration of the glucose unit at the reducing end of the molecule.

This specific arrangement of sugars and linkages is what defines the unique structure and function of 3-Fucosyllactose (B594375). smolecule.com

| Component | Description |

|---|---|

| Fucose (Fuc) | A deoxyhexose sugar, in this case, linked to galactose. |

| Galactose (Gal) | A hexose (B10828440) sugar, serving as the bridge between fucose and glucose. |

| Glucose (Glc) | A hexose sugar at the reducing end of the trisaccharide. |

| α1-3 Linkage | The glycosidic bond connecting Fucose to Galactose. |

| β1-4 Linkage | The glycosidic bond connecting Galactose to Glucose. |

Significance of Fucosylation in Glycobiology and Glycomic Diversity

Fucosylation, the process of adding fucose to other molecules, is a critical post-translational modification that significantly increases the structural and functional diversity of glycans. frontiersin.orgnih.gov This modification is involved in a multitude of biological events. frontiersin.orgnih.gov

Fucosylated oligosaccharides are key players in:

Cell-cell recognition and communication : They act as ligands for specific receptors on cell surfaces, mediating interactions that are vital for processes like immune responses and inflammation. smolecule.commdpi.com

Pathogen binding : Some pathogens utilize fucosylated glycans on host cells as attachment points, making these structures relevant in the study of infectious diseases. smolecule.comnih.gov

Immune system modulation : Fucosylated structures can influence the maturation and function of the immune system. ontosight.ainih.gov For example, the level of core fucosylation on antibodies like Immunoglobulin G (IgG) can impact their effectiveness. frontiersin.orgnih.gov

Developmental processes : Fucosylated glycans are involved in crucial events during embryogenesis and development, including neurite growth and migration. frontiersin.orgnih.gov

The presence and specific linkage of fucose, as seen in Fuc(α1-3)Gal(β1-4)α-Glc, can create unique binding epitopes. For instance, fucosylated structures are fundamental components of the ABO and Lewis blood group antigens. frontiersin.orgfrontiersin.org The variation in these fucosylated antigens can affect an individual's susceptibility to certain infections. frontiersin.orgnih.gov The study of fucosylation and its role in creating a diverse "glycome" is a rapidly advancing area of research, with implications for understanding health and disease. frontiersin.org

| Area of Research | Finding | Citation |

|---|---|---|

| Glycomic Diversity | Fucosylation has led to the identification of over 100 different oligosaccharide structures, contributing to functional diversity. | frontiersin.org |

| Immune Response | Core fucosylation of glycoproteins is vital for immune responses, including antigen recognition and lymphocyte activation. | nih.gov |

| Pathogen Interaction | Many pathogens use lectins to bind to fucose-containing glycoconjugates on human tissues. | frontiersin.orgnih.gov |

| Cancer Biology | Altered expression of fucosylated antigens is associated with the prognosis of various cancers. | frontiersin.orgoup.com |

| Neurodevelopment | Fucosylated oligosaccharides regulate processes related to learning and memory, such as neurite growth and synapse formation. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C18H32O15 |

|---|---|

Molecular Weight |

488.4 g/mol |

IUPAC Name |

(2S,3S,4R,5S,6S)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C18H32O15/c1-4-7(21)9(23)12(26)17(29-4)33-15-8(22)5(2-19)31-18(13(15)27)32-14-6(3-20)30-16(28)11(25)10(14)24/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9+,10+,11+,12-,13+,14+,15-,16-,17-,18-/m0/s1 |

InChI Key |

AUNPEJDACLEKSC-JVPLSBORSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |

Origin of Product |

United States |

Biological Occurrence and Physiological Context of Fuc A1 3 Gal B1 4 a Glc

Natural Abundance and Distribution in Diverse Biological Systems

The most significant natural source of 3-Fucosyllactose (B594375) is human milk, where it is one of the most abundant Human Milk Oligosaccharides (HMOs) after 2'-Fucosyllactose (B36931) (2'-FL). layerorigin.comnih.gov HMOs collectively represent the third largest solid component of human milk. nih.govglycoforum.gr.jp The concentration of 3-FL in human milk is not static; uniquely among major HMOs, its levels tend to increase as lactation progresses. layerorigin.comtandfonline.com For instance, the concentration of 3-FL can rise significantly in the months following birth, a trend that is opposite to that of 2'-FL, which typically decreases over the same period. tandfonline.comuliege.be

The presence and concentration of 3-FL in breast milk are heavily influenced by the mother's genetic makeup, specifically the activity of fucosyltransferase enzymes (FUT2 and FUT3), which are determined by the Secretor (Se) and Lewis (Le) genes, respectively. researchgate.net While 2'-FL levels are very low or undetectable in the milk of "non-secretor" mothers (who have an inactive FUT2 enzyme), 3-FL is consistently present in the milk of all mothers, regardless of their secretor status. tandfonline.com

The distribution of 3-FL is not limited to humans. While the diversity and concentration of milk oligosaccharides are highest in primates, related fucosylated structures are found in the milk of other mammals, although often at much lower concentrations. nih.govbiorxiv.org For example, bovine milk, the basis for most infant formulas, contains only trace amounts of the complex oligosaccharides found in human milk. glycoforum.gr.jp Beyond milk, fucosylated glycans play crucial roles in various biological systems and are involved in processes like cell-cell recognition and pathogen binding. smolecule.comarabjchem.org

Concentration of 3-Fucosyllactose (3-FL) in Human Milk

Illustrates the typical range and mean concentration of 3-FL found in mature human milk, based on pooled data from multiple studies. Concentrations can vary based on maternal genetics and lactation stage.

| Parameter | Value (mg/L) | Reference |

|---|---|---|

| Mean Concentration | 766 ± 487 | uliege.be |

| Minimum Observed | 147 | uliege.be |

| Maximum Observed | 2350 | uliege.be |

Association with Specific Glycoconjugate Architectures in Mammalian and Microbial Contexts

In its primary biological context within human milk, 3-Fucosyllactose exists predominantly as a free, unconjugated trisaccharide. biosynth.comnih.gov Its function in this form is profound, acting as a soluble glycan that influences the gut environment of infants. It is considered a prebiotic, as it is indigestible by the infant but is selectively metabolized by beneficial gut bacteria, particularly species of Bifidobacterium. layerorigin.comtandfonline.com The utilization of 3-FL by these microbes promotes the establishment of a healthy gut microbiota, which is crucial for immune development. layerorigin.comacs.org For example, Bifidobacterium longum subsp. infantis and Bifidobacterium infantis can effectively use 3-FL as a carbon source. tandfonline.comfrontiersin.org

While 3-FL is best known as a free oligosaccharide, the core structural motif it contains, Fuc(α1-3)Gal-, is a critical component of larger glycoconjugates, namely glycoproteins and glycolipids found on cell surfaces. This motif is part of the Lewis X (Lex) antigen, also known as CD15. The Lex structure is Gal(β1-4)[Fuc(α1-3)]GlcNAc, which differs from 3-FL in the third sugar (N-acetylglucosamine instead of glucose). arabjchem.orgsussex-research.com These Lex-containing glycoconjugates are involved in a vast array of cell-cell interaction processes, including immune responses and inflammation. smolecule.com

In microbial contexts, the Fuc(α1-3)Gal- linkage is a target for recognition. Some pathogenic bacteria utilize this structure to adhere to host cells, initiating infection. smolecule.com Conversely, the high concentration of free 3-FL in human milk can act as a soluble decoy, inhibiting the binding of pathogens like Campylobacter jejuni and certain strains of Escherichia coli to intestinal epithelial cells. medchemexpress.comuliege.be This anti-adhesive mechanism is a key protective function of HMOs. uliege.be Furthermore, certain gut microbes have evolved specific enzymes, such as α-L-fucosidases, to cleave the fucose from 3-FL, allowing them to utilize the monosaccharides for energy. uliege.beescholarship.org

Evolutionary Perspectives on Fuc(α1-3)Gal(β1-4)α-Glc Expression and Conservation

The biosynthesis of 3-Fucosyllactose and related fucosylated structures is a product of a complex evolutionary history centered on the fucosyltransferase (FUT) gene family. researchgate.net In mammals, FUTs are enzymes that transfer fucose from a donor substrate (GDP-L-fucose) to an acceptor molecule, such as lactose (B1674315). mdpi.com The creation of the α1-3 linkage in 3-FL is catalyzed by α1,3-fucosyltransferases. researchgate.netoup.com

In humans, the FUT3 gene (Lewis gene) encodes an α1,3/4-fucosyltransferase responsible for synthesizing Lewis antigens and is a key enzyme for 3-FL production in the mammary gland. researchgate.netoup.comwikipedia.org The evolution of the FUT gene family, particularly the genes responsible for α1-3 and α1-4 fucosylation (like FUT3 and FUT5), shows evidence of rapid evolution and functional divergence, especially within primates. oup.comoup.com This has led to significant variation in the expression of fucosylated glycans, including HMOs, among different species and even among human populations. researchgate.netbiorxiv.org

The conservation of complex milk oligosaccharides like 3-FL in humans, but not to the same extent in many other mammals (e.g., bovines), suggests a strong selective pressure related to infant health. nih.govglycoforum.gr.jp The benefits conferred by 3-FL, such as shaping the gut microbiome and providing innate immune protection, likely played a crucial role in the survival and development of human neonates throughout evolution. uliege.beescholarship.org The intricate network of enzymes responsible for HMO biosynthesis appears to be a conserved trait in primates, highlighting the sustained importance of these molecules. biorxiv.orgresearchgate.net The persistence of 3-FL synthesis in all human mothers, irrespective of their FUT2 secretor status, further underscores its fundamental biological importance. tandfonline.com

Elucidation of Fuc A1 3 Gal B1 4 a Glc Biosynthetic Pathways

Enzymatic Synthesis of Fuc(a1-3)Gal(b1-4)a-Glc

The enzymatic synthesis of Fuc(α1-3)Gal(β1-4)α-Glc relies on the coordinated action of specific fucosyltransferases, the availability of precursor substrates and donor molecules, and the kinetic properties of the involved enzymes. smolecule.com Both in vitro and in vivo systems have been developed to produce this and other fucosylated oligosaccharides, with ongoing research focused on improving efficiency through strategies like in situ nucleotide sugar regeneration.

Characterization of Specific Fucosyltransferases Catalyzing α(1→3) Linkages (e.g., Hp3FT, FUT3)

The formation of the α(1→3) linkage between fucose and galactose in the target compound is catalyzed by α(1,3)-fucosyltransferases. spandidos-publications.com Two notable examples of such enzymes are Helicobacter pylori α(1-3)-fucosyltransferase (Hp3FT) and human fucosyltransferase 3 (FUT3).

Helicobacter pylori α(1-3)-fucosyltransferase (Hp3FT): A truncated version of Hp3FT has been shown to be a robust enzyme for the synthesis of fucosylated human milk oligosaccharides (HMOs). nih.govmiami.edu Biochemical characterization has revealed that it can use both N-acetyllactosamine (LacNAc) and lactose (B1674315) as acceptor substrates, with a preference for LacNAc. nih.govmiami.eduescholarship.org The enzyme's activity is dependent on the ratio of the donor molecule, GDP-Fucose, to the acceptor. nih.govmiami.eduescholarship.org At a low donor-to-acceptor ratio, Hp3FT selectively fucosylates LacNAc. nih.govmiami.eduescholarship.org This enzyme has been successfully used to synthesize a variety of fucosylated HMOs, including 3-fucosyllactose (B594375). nih.govmiami.eduescholarship.org

Fucosyltransferase 3 (FUT3): In humans, FUT3, also known as the Lewis blood group enzyme, is a key fucosyltransferase. merckmillipore.comwikipedia.org It is a member of the fucosyltransferase family that catalyzes the final step in the biosynthesis of Lewis antigens by adding fucose to precursor polysaccharides. merckmillipore.comwikipedia.org FUT3 exhibits both α(1,3)- and α(1,4)-fucosyltransferase activities. merckmillipore.comwikipedia.org This dual specificity allows it to transfer L-fucose from GDP-fucose to both type 1 (Galβ1-3GlcNAc) and type 2 (Galβ1-4GlcNAc) acceptor chains. uniprot.org Mutations in the FUT3 gene can lead to a Lewis antigen-negative phenotype. merckmillipore.comwikipedia.org

| Enzyme | Source | Catalytic Activity | Preferred Acceptor |

| Hp3FT | Helicobacter pylori | α(1→3)-fucosylation | N-acetyllactosamine (LacNAc) nih.govmiami.eduescholarship.org |

| FUT3 | Human | α(1,3)- and α(1,4)-fucosylation merckmillipore.comwikipedia.org | Type 1 and Type 2 oligosaccharide chains uniprot.org |

Identification and Analysis of Precursor Substrates and Donor Molecules (e.g., GDP-Fucose)

The primary donor molecule for fucosylation reactions is Guanosine (B1672433) 5'-diphospho-β-L-fucose (GDP-Fucose). nih.govmdpi.com All fucosyltransferases utilize GDP-fucose to transfer a fucose residue to an acceptor molecule. mdpi.com The synthesis of GDP-fucose in mammals occurs through two main pathways: the de novo pathway and the salvage pathway. mdpi.com

De Novo Pathway: This pathway synthesizes GDP-fucose from mannose or glucose. nih.govmdpi.com GDP-mannose is converted to GDP-fucose in a two-enzyme, three-step process. nih.gov

Salvage Pathway: This pathway generates GDP-fucose from exogenous fucose or fucose that has been salvaged from the degradation of glycoconjugates. nih.govmdpi.com This process involves the enzymes fucokinase and fucose-1-phosphate guanylyltransferase. nih.gov

The availability of GDP-fucose can be a regulatory factor in fucosylation processes, as seen in some pathological conditions. oup.com The precursor substrate for the synthesis of Fuc(α1-3)Gal(β1-4)α-Glc is typically a disaccharide containing a Gal(β1-4)Glc core, such as lactose or N-acetyllactosamine. The fucosyltransferase then acts on the galactose residue to add the fucose moiety.

Substrate Specificity and Kinetic Parameters of Relevant Glycosyltransferases

The efficiency and outcome of the enzymatic synthesis are heavily influenced by the substrate specificity and kinetic parameters of the glycosyltransferases involved.

Hp3FT: This enzyme displays a preference for N-acetyllactosamine (LacNAc) over lactose as an acceptor substrate. nih.govmiami.eduescholarship.org Kinetic studies are crucial for optimizing reaction conditions to achieve selective fucosylation. miami.edu

FUT3: This human enzyme can act on both type 1 (Galβ1-3GlcNAc) and type 2 (Galβ1-4GlcNAc) acceptor chains. uniprot.org It has been shown to prefer type 1 chain acceptors over type 2. uniprot.org The enzyme's ability to fucosylate both sialylated and non-sialylated precursors highlights its broad substrate tolerance. spandidos-publications.comuniprot.org

The kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), provide quantitative measures of an enzyme's affinity for its substrates and its catalytic efficiency. These parameters are essential for designing efficient enzymatic synthesis processes. For instance, the Km values for fucosyltransferases can differ for various acceptor substrates, influencing the product distribution in a reaction with multiple potential acceptors. oup.com

| Enzyme | Acceptor Substrate | Linkage Formed | Notes |

| Hp3FT | N-acetyllactosamine (LacNAc) | α(1→3) | Preferred acceptor over lactose. nih.govmiami.eduescholarship.org |

| Lactose | α(1→3) | Suitable acceptor. nih.govmiami.eduescholarship.org | |

| FUT3 | Type 1 chains (Galβ1-3GlcNAc) | α(1→4) | Prefers type 1 over type 2 acceptors. uniprot.org |

| Type 2 chains (Galβ1-4GlcNAc) | α(1→3) | Can fucosylate sialylated and non-sialylated precursors. spandidos-publications.comuniprot.org |

In Vitro and In Vivo Enzymatic Systems for this compound Production

Both in vitro and in vivo systems have been developed for the production of fucosylated oligosaccharides.

In Vitro Systems: These systems involve the use of isolated and often purified enzymes in a controlled reaction environment. tandfonline.com The enzymatic synthesis of various fucosylated HMOs has been achieved using enzymes like Hp3FT. nih.govmiami.eduescholarship.org One-pot enzymatic synthesis strategies, where multiple enzymes work sequentially in a single reaction vessel, have been employed to produce complex oligosaccharides. google.com A significant challenge in these systems is the cost and availability of the nucleotide sugar donor, GDP-fucose. researchgate.net

In Vivo Systems: This approach utilizes metabolically engineered microorganisms, such as Escherichia coli, to produce fucosylated oligosaccharides. researchgate.net By introducing the genes for the necessary glycosyltransferases and pathways for precursor synthesis, the host organism can be programmed to synthesize the desired product. This method can be more cost-effective for large-scale production as it leverages the cell's own machinery for generating substrates and cofactors.

Strategies for In Situ Regeneration of Nucleotide Sugars in Glycosyltransferase Reactions

A major bottleneck in the large-scale enzymatic synthesis of oligosaccharides is the high cost of nucleotide sugar donors like GDP-fucose. researchgate.net To address this, strategies for the in situ regeneration of these molecules have been developed. These systems typically involve a multi-enzyme cascade that recycles the nucleotide diphosphate (B83284) (GDP) byproduct of the glycosyltransferase reaction back into the activated sugar donor (GDP-fucose). nih.govsigmaaldrich.com

This approach offers several advantages:

It can overcome product inhibition, as the accumulation of GDP can inhibit the fucosyltransferase. sigmaaldrich.com

It drives the glycosylation reaction towards completion by continuously supplying the donor substrate.

Various enzymatic regeneration cycles have been designed, often employing kinases to convert the nucleoside diphosphate to a triphosphate, which is then used by a pyrophosphorylase to generate the nucleotide sugar. researchgate.net

Genetic Underpinnings of this compound Synthesis

The ability to synthesize Fuc(α1-3)Gal(β1-4)α-Glc and related structures is ultimately determined by an organism's genetic makeup. The presence and expression levels of specific fucosyltransferase genes, such as FUT3 in humans, are critical. nih.gov Polymorphisms and mutations within these genes can lead to variations in enzyme activity and, consequently, differences in the fucosylation patterns of an individual's cells and bodily fluids. nih.gov For example, certain mutations in the FUT3 gene are responsible for the Lewis antigen-negative phenotype. merckmillipore.comwikipedia.org The study of the genetic basis of fucosylation is crucial for understanding its role in various biological processes and its association with certain diseases. nih.gov

Metabolic Engineering Approaches for Enhanced Production of Fuc(α1-3)Gal(β1-4)α-Glc and Related Fucosylated Structures

The industrial-scale production of Fuc(α1-3)Gal(β1-4)α-Glc, commonly known as 3-Fucosyllactose (3-FL), has been made possible through the metabolic engineering of microbial hosts. researchgate.netnih.gov These strategies aim to create efficient microbial cell factories, primarily using Generally Recognized as Safe (GRAS) organisms like Escherichia coli and Saccharomyces cerevisiae, to synthesize 3-FL from simple, renewable feedstocks. acs.orgresearchgate.net The core of these approaches involves the introduction and optimization of a three-part biosynthetic pathway: the synthesis of the fucose donor, Guanosine Diphosphate-L-fucose (GDP-L-fucose); the uptake of the acceptor molecule, lactose; and the final enzymatic transfer of fucose to lactose. sci-hub.se

A foundational step in engineering these microbes is the establishment of an efficient pathway for the synthesis of GDP-L-fucose. acs.org In E. coli, this is typically achieved by overexpressing the genes of the de novo pathway, which converts fructose-6-phosphate (B1210287) from central metabolism into GDP-L-fucose. acs.org This pathway involves several key enzymes: mannose-6-phosphate (B13060355) isomerase (ManA), phosphomannomutase (ManB), mannose-1-phosphate guanylyltransferase (ManC), GDP-D-mannose-4,6-dehydratase (Gmd), and GDP-L-fucose synthase (Fcl or WcaG). acs.orgnih.gov To channel metabolic flux towards GDP-L-fucose, engineers often delete competing pathways, such as the synthesis of colanic acid by knocking out genes like wcaJ. sci-hub.senih.gov

The final and crucial step is the fucosylation of lactose, catalyzed by an α-1,3-fucosyltransferase (α-1,3-FucT). researchgate.net The selection and engineering of this enzyme are paramount for high-yield 3-FL production. nih.gov Researchers have screened α-1,3-FucTs from various bacterial sources, with enzymes from Helicobacter pylori and Bacteroides gallinaceum showing particular promise. acs.orgnih.govresearcher.life Further protein engineering, such as truncating inhibitory domains or using computational tools to improve catalytic efficiency and solubility, has led to significant increases in 3-FL titers. nih.govacs.org

Multi-level metabolic engineering strategies have been employed to systematically enhance 3-FL production by addressing various cellular limitations. These combinatorial approaches include:

Enhancing Precursor Supply: Ensuring a sufficient intracellular supply of the two key precursors, GDP-L-fucose and lactose, is critical. acs.org For lactose, which competes with glucose as a carbon source, strategies involve engineering the lactose transport system and down-regulating competing metabolic pathways. acs.orgacs.org

Cofactor Regeneration: The synthesis of GDP-L-fucose is dependent on the cofactors NADPH and GTP. nih.govoup.com Overexpression of genes involved in the pentose (B10789219) phosphate (B84403) pathway (zwf, gnd) and GTP synthesis (gsk) has been shown to boost the availability of these cofactors, thereby increasing 3-FL production. acs.orgacs.orgoup.com

Spatial Organization of Enzymes: A novel approach involves creating synthetic membraneless organelles within the cell to co-localize the pathway enzymes. acs.orgacs.org This spatial regulation can improve pathway efficiency by increasing local concentrations of intermediates and enzymes, leading to higher product titers. acs.orgacs.org

Process Optimization: High-density fed-batch fermentation is used to achieve high cell densities and maintain optimal production conditions, leading to remarkable product titers. acs.orgacs.org

Through the systematic application of these metabolic engineering strategies, researchers have successfully developed microbial strains capable of producing 3-FL at high titers, demonstrating the potential for commercially viable bioproduction. acs.orgacs.orgoup.com

Interactive Data Table: Comparison of Engineered Strains for 3-FL Production

The following table summarizes the results from various metabolic engineering studies aimed at enhancing 3-FL production in different microbial hosts.

| Host Organism | Key Engineering Strategies | Titer (g/L) | Fermentation Scale |

| Escherichia coli | Overexpression of α-1,3-fucosyltransferase mutant; cofactor (NADPH, GTP) regeneration (zwf, pntAB, gsk overexpression). oup.com | 35.72 | 5.0-L bioreactor |

| Escherichia coli | Combinatorial engineering: α-1,3-FucT optimization, improved lactose utilization, pathway enzyme co-localization (membraneless organelles), cofactor enhancement. acs.orgacs.org | 10.8 | 3-L fermenter |

| Bacillus subtilis | Rational design of α-1,3-FucT from H. pylori (FucTa-Y218K variant) in a strain with a heterologous GDP-L-fucose pathway. acs.org | 36.98 | 5-L bioreactor |

| Escherichia coli | Introduction of a novel α-1,3-FucT (FutM2) from B. gallinaceum; overexpression of GDP-L-fucose pathway genes (manC, manB, gmd, wcaG). researcher.life | 20.3 | 3-L bioreactor |

| Escherichia coli | Plasmid display for intracellular enzyme immobilization (1,3-FT from H. pylori). frontiersin.org | 0.3 | 250-mL flask |

Synthetic Methodologies for Fuc A1 3 Gal B1 4 a Glc and Its Derivatives

Chemoenzymatic Synthesis of Fuc(α1-3)Gal(β1-4)α-Glc

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the unparalleled specificity of enzymes. google.com This approach leverages glycosyltransferases or glycosidases to form specific glycosidic linkages, often without the need for complex protecting group manipulations. google.commdpi.com These enzymes operate in aqueous solutions under mild conditions (pH 6-8, room temperature), making them ideal for the synthesis of complex biological molecules. google.com

The synthesis of Fuc(α1-3)Gal(β1-4)α-Glc and its derivatives can be efficiently achieved using a multi-enzyme, one-pot system. semanticscholar.orgrsc.org This strategy involves combining several enzymes in a single reaction vessel to perform a cascade of reactions. A typical chemoenzymatic pathway would involve:

Galactosylation: A β1-4-galactosyltransferase (β4GalT) is used to transfer a galactose unit from a donor substrate (like UDP-Gal) to a glucose acceptor, forming lactose (B1674315) (Gal(β1-4)Glc). rsc.org Bacterial β1–4-galactosyltransferases, such as NmLgtB and Hp1–4GalT, have shown promiscuous and complementary acceptor substrate specificity, making them powerful tools for this step. rsc.org

Fucosylation: An α1-3-fucosyltransferase is then used to attach a fucose residue from a donor like GDP-Fucose to the 3-position of the galactose in the newly formed lactose acceptor. whiterose.ac.uk An α-1,3-fucosyltransferase from Helicobacter pylori has been successfully used to synthesize a related Lewis X analogue. whiterose.ac.uk

Recent research has also focused on using engineered glycosidases, known as glycosynthases, which are mutated to catalyze synthesis without the risk of product hydrolysis. mdpi.comnih.gov This approach has been used to synthesize various Lewis antigens, demonstrating its potential for producing fucosylated oligosaccharides. nih.gov

| Enzyme Class | Specific Enzyme Example | Source Organism | Reaction Catalyzed |

| β1-4-Galactosyltransferase | NmLgtB | Neisseria meningitidis | Glc + UDP-Gal → Gal(β1-4)Glc |

| α1-3-Fucosyltransferase | - | Helicobacter pylori | Lactose + GDP-Fuc → Fuc(α1-3)Gal(β1-4)Glc |

| α-Fucosynthase (mutant) | BbAfcB D703S | Bifidobacterium bifidum | Gal-β1,4-GlcNAc + βFucF → Lex |

Methodologies for Isolation and Purification of Fuc(α1-3)Gal(β1-4)α-Glc from Natural Sources for Research Applications

For research purposes, Fuc(α1-3)Gal(β1-4)α-Glc can be isolated from natural sources, most notably human milk, where it exists as one of many complex human milk oligosaccharides (HMOs). conicet.gov.aruu.nl While bovine milk contains some oligosaccharides, it has only trace amounts of fucosylated structures compared to human milk. uu.nl

The isolation process from a complex biological fluid like milk is a multi-step procedure:

Initial Separation: The first step typically involves removing fats, proteins, and other high-molecular-weight components. Membrane technology is often employed for this initial fractionation. conicet.gov.ar

Chromatographic Purification: The resulting oligosaccharide-rich fraction is then subjected to a series of high-resolution chromatographic techniques to separate the individual compounds. These methods can include:

Gel filtration chromatography to separate by size.

Anion-exchange chromatography for acidic oligosaccharides. scispace.com

High-performance liquid chromatography (HPLC), often using graphitized carbon or amine-functionalized columns, which can effectively separate complex isomeric structures.

Structural Characterization: Once purified, the structure of the isolated compound is confirmed. This involves mass spectrometry (MS) to determine the molecular weight and composition, and enzymatic digestion with specific exoglycosidases (e.g., α-fucosidases, β-galactosidases) to confirm the linkage types and sequence of the monosaccharides. conicet.gov.ar

Although effective for obtaining small quantities for analytical standards and research, isolation from natural sources is generally not scalable for large-scale production due to the complexity of the source material and the low relative abundance of any single oligosaccharide. uu.nl

Biomolecular Interactions and Functional Roles of Fuc A1 3 Gal B1 4 a Glc

Glycan Recognition by Endogenous Receptors and Lectins

The terminal fucosylation of glycans plays a critical role in their recognition by a variety of endogenous receptors, particularly C-type lectins and galectins. These interactions are fundamental to numerous physiological processes.

Ligand-Binding Specificity and Affinities of Fuc(α1-3)Gal(β1-4)α-Glc

Table 1: Examples of Lectin Families Recognizing Fucosylated Glycans

| Lectin Family | Key Examples | Recognized Fucosylated Motifs (General) |

| C-type Lectins | DC-SIGN, Langerin | Lewis antigens (Lex, Ley, Lea, Leb) |

| Galectins | Galectin-3, Galectin-4, Galectin-8 | Blood group antigens, sialyl-Lewis X |

Structural Basis of Fuc(α1-3)Gal(β1-4)α-Glc Recognition by Glycan-Binding Proteins

The recognition of fucosylated glycans by lectins is mediated by specific molecular interactions within the carbohydrate recognition domain (CRD) of the protein. X-ray crystallography and NMR spectroscopy studies of lectin-ligand complexes have revealed the structural basis for this specificity. For C-type lectins like DC-SIGN, a conserved calcium-binding site is crucial for coordinating with the hydroxyl groups of the fucose and mannose-type sugars. The fucose residue of Lewis X, for example, fits into a specific pocket within the CRD, forming hydrogen bonds and van der Waals interactions that stabilize the complex.

The orientation of the terminal sugars is critical. Studies on galectins have shown that while they primarily bind to β-galactosides, the presence and linkage of fucose can significantly alter the binding affinity and specificity. researchgate.net The substitution of N-acetylglucosamine (GlcNAc) with glucose (Glc) at the reducing end, as in Fuc(α1-3)Gal(β1-4)α-Glc, would likely influence the conformation of the glycan and its presentation to the lectin, thereby affecting the binding energetics. frontiersin.org

Impact on Cellular Adhesion and Intercellular Communication Processes

The interactions between fucosylated glycans and their corresponding lectins on adjacent cells are fundamental to cellular adhesion and communication. These processes are vital for tissue organization, immune surveillance, and inflammatory responses. For instance, the binding of Lewis X on leukocytes to selectins on endothelial cells is a critical step in the process of leukocyte rolling and extravasation during inflammation.

While the direct role of Fuc(α1-3)Gal(β1-4)α-Glc in these processes is not as well-characterized, the general principles of fucosylated glycan involvement apply. By mediating cell-cell adhesion, these glycans can influence signaling pathways that control cell growth, differentiation, and apoptosis. The clustering of glycan-lectin complexes on the cell surface can lead to the recruitment of signaling molecules and the activation of downstream pathways.

Fuc(α1-3)Gal(β1-4)α-Glc in Host-Pathogen Interactions

Fucosylated glycans on host cells can serve as attachment sites for a variety of pathogens, including bacteria, viruses, and parasites. This initial adhesion is a critical step in colonization and subsequent infection.

Mechanisms of Microbial Adherence and Colonization Mediated by Fuc(α1-3)Gal(β1-4)α-Glc

Many microorganisms have evolved their own lectins that specifically recognize host cell surface glycans. For example, the bacterium Helicobacter pylori, a major cause of gastritis and peptic ulcers, expresses adhesins that bind to Lewis antigens on the gastric epithelium. Similarly, enterotoxigenic Escherichia coli (ETEC) strains can produce fimbriae that recognize fucosylated structures. nih.gov

The trisaccharide Fuc(α1-3)Gal(β1-4)α-Glc, if present on host cell surfaces, could potentially act as a receptor for such microbial lectins. The binding is typically multivalent, with multiple lectins on the pathogen surface interacting with multiple glycan epitopes on the host cell, leading to a strong and specific adhesion.

Table 2: Pathogens Known to Bind Fucosylated Glycans

| Pathogen | Associated Disease | Known Fucosylated Ligand |

| Helicobacter pylori | Gastritis, Peptic Ulcers | Lewis b (Leb) |

| Escherichia coli (ETEC) | Diarrhea | Fuc(α1-2)Gal(β1-3/4)GlcNAc |

| Candida albicans | Candidiasis | Fucosylated structures |

| Influenza Virus | Influenza | Sialylated and fucosylated glycans |

Modulation of Host Immune Responses by Glycan Epitopes featuring Fuc(α1-3)Gal(β1-4)α-Glc

The interaction of microbial fucosylated glycans with host lectins can significantly modulate the immune response. As mentioned, the binding of Lewis X-containing ligands to DC-SIGN on dendritic cells can influence T-cell differentiation, often promoting a Th2-type immune response. mdpi.com This can be a strategy used by some pathogens to evade a more aggressive Th1-type response that would lead to their clearance.

Furthermore, some pathogens engage in molecular mimicry, expressing surface glycans that resemble host structures. This can help them to evade immune recognition. Conversely, the presence of unusual or highly abundant fucosylated structures on a pathogen can be recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP), triggering an inflammatory response. The specific immunological consequences of the host encountering the Fuc(α1-3)Gal(β1-4)α-Glc epitope would depend on the context of its presentation and the specific host receptors engaged.

Role of Fucosyltransferases and Fucosidases in Pathogen Glycan Metabolism and Virulence

The metabolism of fucosylated glycans such as Fuc(α1-3)Gal(β1-4)a-Glc in pathogenic microorganisms is a critical aspect of their survival and virulence. This process is primarily mediated by two classes of enzymes: fucosyltransferases (FUTs) and fucosidases.

Fucosyltransferases (FUTs) are enzymes that catalyze the transfer of an L-fucose sugar from a donor substrate, typically guanosine (B1672433) diphosphate-fucose (GDP-Fucose), to an acceptor molecule. In the context of pathogens, FUTs can be involved in the synthesis of surface glycans that mimic host structures, a phenomenon known as molecular mimicry. This allows pathogens to evade the host immune system. While direct evidence for the synthesis of Fuc(α1-3)Gal(β1-4)a-Glc by pathogenic FUTs is not extensively documented, the synthesis of structurally related molecules like the Lewis X antigen (Galβ1-4(Fucα1-3)GlcNAc) is well-established in various bacteria. These bacterial FUTs are crucial for the biosynthesis of lipopolysaccharides and other cell surface molecules that are essential for host-pathogen interactions and virulence.

Fucosidases , on the other hand, are glycoside hydrolases that cleave fucose residues from glycoconjugates. nih.gov For many pathogens, the ability to degrade host glycans is a key virulence factor, providing a source of nutrients and facilitating tissue invasion. Pathogens residing in the gut, for example, can utilize fucosidases to liberate fucose from host mucins and other glycans. nih.gov The liberated fucose can then be metabolized for energy. Microbial α-L-fucosidases have been identified in various glycoside hydrolase (GH) families, with specificities for different fucose linkages, including α-1,3 linkages. nih.gov An α-L-fucosidase from Elizabethkingia meningoseptica has been shown to hydrolyze 3-fucosyllactose (B594375) (3-FL), which has a similar Fuc(α1-3)Gal linkage. nih.gov

The presence and activity of these enzymes in pathogens highlight the importance of fucosylated structures in the host-pathogen interplay. The ability of a pathogen to either synthesize or degrade a molecule like Fuc(α1-3)Gal(β1-4)a-Glc would likely have significant implications for its ability to colonize, persist, and cause disease in a host.

| Enzyme Class | Function in Pathogens | Relevance to Fuc(a1-3)Gal(b1-4)a-Glc |

| Fucosyltransferases (FUTs) | Synthesis of cell surface glycans, molecular mimicry, immune evasion | Potential involvement in the synthesis of mimic structures to evade host immunity. |

| α-L-Fucosidases | Degradation of host glycans for nutrition, facilitation of tissue invasion | Potential degradation of the compound by pathogenic bacteria for fucose utilization. nih.gov |

Involvement in Intracellular and Intercellular Signaling Pathways

Fucosylated oligosaccharides are key players in a variety of cellular recognition and signaling events. They can act as ligands for specific carbohydrate-binding proteins (lectins) on the surface of cells, thereby initiating signaling cascades that regulate processes such as cell adhesion, inflammation, and immune responses.

While direct studies on the signaling roles of Fuc(α1-3)Gal(b1-4)a-Glc are limited, the functions of its close structural analogs provide significant insights. For instance, the Lewis X antigen, which shares the Gal(β1-4)[Fuc(α1-3)]GlcNAc core, is a well-known ligand for selectins, a family of lectins involved in the trafficking of leukocytes to sites of inflammation. The interaction between Lewis X on leukocytes and selectins on endothelial cells is a critical step in the inflammatory response.

Furthermore, human milk oligosaccharides (HMOs), many of which are fucosylated, are known to modulate immune responses. 3-Fucosyllactose (3-FL), which is structurally very similar to Fuc(α1-3)Gal(b1-4)a-Glc, has been shown to have immunomodulatory properties. nih.govnih.govrsc.org Studies have indicated that 3-FL can influence the expression of interferon receptors and enhance antiviral responses, while also attenuating inflammatory responses prior to infection. nih.gov It is plausible that Fuc(α1-3)Gal(b1-4)a-Glc could engage in similar signaling pathways, potentially by interacting with lectin receptors on immune cells and gut epithelial cells to modulate cytokine production and other immune functions.

The prebiotic effect of fucosylated oligosaccharides also contributes to intercellular signaling within the gut microbiome. By promoting the growth of beneficial bacteria, these compounds can influence the production of microbial metabolites like short-chain fatty acids (SCFAs), which are important signaling molecules that affect host physiology. nih.govpnfs.or.krresearchgate.net

Comparative Functional Glycomics of this compound and Related Fucosylated Oligosaccharides

Understanding the functional nuances of Fuc(α1-3)Gal(b1-4)a-Glc is enhanced by comparing it to other well-studied fucosylated oligosaccharides.

The Lewis antigens are important blood group antigens and are involved in various recognition processes.

Lewis A (Lea) has the structure Galβ1-3(Fucα1-4)GlcNAc-R. Lea differs from Fuc(α1-3)Gal(β1-4)a-Glc in both the linkage of the galactose to the N-acetylglucosamine (β1-3 vs. β1-4) and the linkage of the fucose to the N-acetylglucosamine (α1-4 vs. α1-3 to galactose). These are significant structural differences that would lead to distinct recognition by fucosyltransferases, fucosidases, and lectins.

| Feature | Fuc(α1-3)Gal(β1-4)a-Glc | Lewis X (Lex) | Lewis A (Lea) |

| Core Disaccharide | Gal(β1-4)Glc | Gal(β1-4)GlcNAc | Gal(β1-3)GlcNAc |

| Fucose Linkage | α1-3 to Galactose | α1-3 to GlcNAc | α1-4 to GlcNAc |

| Functional Analogy | High | Moderate | Low |

Human milk oligosaccharides (HMOs) are a diverse group of complex sugars that play a crucial role in infant health. 3-Fucosyllactose (3-FL) is a prominent HMO with the structure Fuc(α1-3)Gal(β1-4)Glc.

Structural Similarity: 3-FL is the most direct structural analog to Fuc(α1-3)Gal(β1-4)a-Glc among the well-characterized fucosylated oligosaccharides. The primary difference lies in the anomeric configuration of the reducing glucose residue (β-anomer in 3-FL vs. α-anomer in the specified compound). In many biological interactions involving the non-reducing end of the oligosaccharide, this difference may have a minor impact.

Functional Parallels: Given the high structural similarity, it is highly probable that Fuc(α1-3)Gal(β1-4)a-Glc shares many of the functional properties of 3-FL. These include:

Prebiotic Activity: Acting as a selective substrate for beneficial gut bacteria such as Bifidobacterium. layerorigin.com The metabolism of 3-FL by gut microbiota leads to the production of SCFAs, which have numerous health benefits. nih.govpnfs.or.krresearchgate.net

Immunomodulation: Influencing the host immune system to protect against pathogens and reduce the risk of inflammatory diseases. nih.govnih.govrsc.org 3-FL has been shown to modulate immune responses to viral infections. nih.gov

Antimicrobial Effects: Acting as a soluble decoy receptor to inhibit the binding of pathogens to host cell surface glycans, thereby preventing infections. layerorigin.com

The subtle structural difference in the anomeric configuration of glucose could, however, lead to differences in recognition by specific enzymes or transporters, potentially affecting its metabolic fate and bioavailability.

| Compound | Structure | Key Functions |

| Fuc(α1-3)Gal(β1-4)a-Glc | Fuc(α1-3)Gal(β1-4)a-Glc | Putative prebiotic, immunomodulatory, and antimicrobial effects. |

| 3-Fucosyllactose (3-FL) | Fuc(α1-3)Gal(β1-4)Glc | Prebiotic, immunomodulatory, antimicrobial, supports brain development. layerorigin.com |

Advanced Analytical and Structural Characterization of Fuc A1 3 Gal B1 4 a Glc

Spectroscopic Techniques for Detailed Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detailed structural analysis of oligosaccharides. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized to assign the proton (¹H) and carbon (¹³C) chemical shifts of each monosaccharide residue within the trisaccharide.

For Fuc(a1-3)Gal(b1-4)a-Glc, key NMR experiments include:

1D ¹H NMR: Provides initial information on the anomeric protons, which resonate in a distinct region of the spectrum. The coupling constants (J-values) of these anomeric protons help to determine the stereochemistry of the glycosidic linkages (α or β). For instance, a small J-value (around 3-4 Hz) for the anomeric proton of fucose is characteristic of an α-linkage.

2D Correlation Spectroscopy (COSY): Establishes proton-proton correlations within each sugar ring, allowing for the assignment of all protons in a spin system.

2D Total Correlation Spectroscopy (TOCSY): Reveals correlations between all protons within a single monosaccharide residue, aiding in the complete assignment of individual sugar units.

2D Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon skeleton.

2D Heteronuclear Multiple Bond Correlation (HMBC): Detects long-range correlations between protons and carbons (typically over two to three bonds). This is crucial for determining the linkage positions between the monosaccharide units. For this compound, a key HMBC correlation would be observed between the anomeric proton of fucose (Fuc H-1) and C-3 of the galactose residue, confirming the (α1-3) linkage. Similarly, a correlation between the anomeric proton of galactose (Gal H-1) and C-4 of the glucose residue confirms the (β1-4) linkage. springernature.com

The chemical shift data from these experiments provide a detailed fingerprint of the molecule, confirming its identity and stereochemistry.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Fuc C1 | - | 101.11 |

| Fuc H1 | 5.44 | - |

| Gal C1 | - | 104.53 |

| Gal H1 | 4.66 | - |

| Glc C1 | - | 98.56 |

| Glc H1 | 4.44 | - |

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and composition of oligosaccharides. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the analysis of carbohydrates due to its soft ionization nature, which minimizes fragmentation of the parent molecule. creative-proteomics.com

In the analysis of this compound, MALDI-TOF MS would confirm the molecular weight of the trisaccharide. Tandem mass spectrometry (MS/MS) experiments, such as MALDI-TOF/TOF, are then employed to induce fragmentation of the isolated parent ion. The resulting fragmentation pattern provides valuable information about the sequence of the monosaccharide units.

The fragmentation of oligosaccharides in MS/MS typically occurs at the glycosidic bonds, leading to the formation of characteristic B, C, Y, and Z ions. Cross-ring cleavages (A and X ions) can also occur and provide information about the linkage positions. For this compound, the observation of fragment ions corresponding to the loss of a fucose residue or a fucosyl-galactose disaccharide would help to confirm the sequence. Derivatization techniques can be employed to enhance ionization efficiency and direct fragmentation pathways, further aiding in structural elucidation. nih.gov

| Ion Type | Description | Predicted m/z ([M+Na]⁺) |

|---|---|---|

| [M+Na]⁺ | Intact Molecule | 511.16 |

| Y-ion | Loss of Fucose | 365.11 |

| B-ion | Fucose Residue | 169.06 |

Conformational Analysis and Molecular Dynamics Simulations of this compound

While spectroscopic techniques define the covalent structure, the biological activity of this compound is ultimately governed by its three-dimensional shape and flexibility. Conformational analysis aims to describe the spatial arrangement of the molecule, particularly the rotational freedom around the glycosidic linkages, defined by the torsional angles phi (Φ) and psi (Ψ).

High-Throughput Glycan Array and Microarray Technologies for Interaction Profiling

High-throughput glycan arrays are a powerful platform for investigating the binding specificity of carbohydrate-binding proteins (lectins), antibodies, and pathogens. These arrays consist of a library of different glycan structures, including potentially this compound, immobilized on a solid surface.

By incubating the array with a fluorescently labeled protein of interest, the binding profile can be determined. If this compound is included on such an array, its interaction with a wide range of biological molecules can be rapidly assessed. This technology is instrumental in identifying novel binding partners and in defining the specific structural motifs recognized by these partners. The Consortium for Functional Glycomics (CFG) has been instrumental in developing and providing access to such glycan microarrays for the scientific community.

Advanced Chromatographic and Electrophoretic Methodologies for Isolation, Purity Assessment, and Quantitative Analysis

The isolation and purification of this compound from complex mixtures, such as human milk, and the assessment of its purity require sophisticated separation techniques. High-performance liquid chromatography (HPLC) is a widely used method for the analysis of oligosaccharides.

Different HPLC modes can be employed, including:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the separation of polar compounds like oligosaccharides. bidmc.org

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This is a highly sensitive and selective method for the analysis of carbohydrates, capable of separating closely related isomers.

These chromatographic methods are not only used for purification but are also critical for the quantitative analysis of this compound in various biological and food matrices. Capillary electrophoresis (CE) is another high-resolution technique that can be used for the analysis of oligosaccharides, often after derivatization to introduce a charge or a chromophore.

Integration of Computational Methods in Glycan Research for Structural and Functional Insights

Computational methods are increasingly integrated into all aspects of glycan research, providing a bridge between structural data and biological function. In the context of this compound, computational approaches include:

Molecular Modeling and Docking: These methods are used to predict how this compound might bind to the active site of a protein. By docking the computationally derived low-energy conformations of the trisaccharide into the crystal structure of a target protein, plausible binding modes can be identified.

Quantum Mechanics Calculations: These can be used to accurately calculate the energies of different conformations and to understand the electronic properties of the molecule that contribute to its interactions.

Bioinformatics Databases: Resources such as the Biological Magnetic Resonance Bank (BMRB) for NMR data and various glycan structure databases are essential for the storage, retrieval, and comparison of experimental data.

The integration of these computational tools with experimental data from NMR, MS, and glycan arrays provides a comprehensive understanding of the structure-function relationships of this compound.

Research Applications and Methodological Advancements Centered on Fuc A1 3 Gal B1 4 a Glc

Development of Glycan-Based Probes and Tools for Glycobiology Research

To investigate the biological interactions and functions of Fuc(α1-3)Gal(β1-4)a-Glc, researchers have developed various molecular probes. These tools are designed to detect, visualize, and isolate binding partners of the trisaccharide, thereby providing insights into its roles in cellular processes.

Fluorescently Labeled Glycans: A common strategy involves attaching a fluorescent tag to the glycan structure. For instance, α3′-Galactosyl-3-fucosyllactose, a related tetrasaccharide, has been derivatized with a fluorescent dye at its reducing terminus. Such fluorescent probes can be used as standards in analytical techniques like capillary electrophoresis for the identification and quantification of these glycans in complex biological samples. nih.gov This approach allows for sensitive detection and can be adapted for various applications, including high-throughput screening assays and cellular imaging.

Biotinylated Glycan Probes: Biotinylation is another powerful technique for creating glycan probes. The high-affinity interaction between biotin (B1667282) and streptavidin can be exploited for various applications. Synthetic biotinylated oligo-α-(1→3)-d-glucosides have been successfully used to study antibody and cytokine responses. academindex.com This methodology can be applied to Fuc(α1-3)Gal(β1-4)a-Glc, enabling its immobilization on surfaces for affinity chromatography to isolate binding proteins, or for use in enzyme-linked immunosorbent assays (ELISAs) to quantify interactions. The synthesis of such probes allows for a controlled presentation of the glycan, which can lead to more sensitive and specific detection of its binding partners compared to the random absorption of the natural glycan. academindex.com

Glycan Arrays: While not specific to Fuc(α1-3)Gal(β1-4)a-Glc in the provided search results, glycan arrays are a high-throughput platform where various glycans are immobilized on a solid support. These arrays can be incubated with cells, proteins, or pathogens to identify specific interactions. The synthesis of Fuc(α1-3)Gal(β1-4)a-Glc and its inclusion in such arrays would be a logical step to screen for novel binding partners in a systematic manner.

Engineering of Glycosyltransferases and Glycoenzymes for Customized Glycan Synthesis

The limited availability of pure Fuc(α1-3)Gal(β1-4)a-Glc from natural sources has driven the development of biotechnological production methods, primarily through the engineering of glycosyltransferases and the metabolic pathways of microorganisms.

Metabolic Engineering of Escherichia coli : A significant body of research has focused on engineering Escherichia coli to produce 3-FL. nih.govnih.govresearchgate.netacs.org These strategies typically involve the introduction of genes encoding for key enzymes in the 3-FL synthesis pathway. A crucial enzyme is α-1,3-fucosyltransferase, which transfers a fucose residue to lactose (B1674315). nih.gov Researchers have screened and expressed α-1,3-fucosyltransferases from various sources, such as Helicobacter pylori, in E. coli to optimize 3-FL production.

Further metabolic engineering efforts include:

Enhancing Precursor Supply: Increasing the intracellular availability of the sugar donor, GDP-L-fucose, and the acceptor, lactose. acs.org

Pathway Optimization: Deleting competing metabolic pathways to channel metabolic flux towards 3-FL synthesis.

Cofactor Regeneration: Enhancing the regeneration of cofactors like GTP, which are essential for the synthesis of GDP-L-fucose.

These combinatorial engineering strategies have led to significant increases in the production of 3-FL, with some engineered E. coli strains achieving titers of over 40 g/L in fed-batch fermentations. nih.gov

Enzyme Mutagenesis: To improve the efficiency and substrate specificity of fucosyltransferases, researchers have employed site-directed mutagenesis. By altering specific amino acids in the enzyme's active site, it is possible to enhance its catalytic activity or change its acceptor substrate preference. academindex.comoup.comoup.comnih.gov For example, mutations in the α1,3-fucosyltransferase motif have been shown to affect the enzyme's affinity for both donor and acceptor substrates. academindex.comoup.com Structure-guided iterative mutagenesis has also been used to improve the thermostability and catalytic efficiency of α-1,3-fucosyltransferase for enhanced 3-FL production. acs.org

Chemoenzymatic Synthesis: This approach combines chemical synthesis of precursor molecules with enzymatic glycosylation to produce the final product. Chemoenzymatic methods have been used to synthesize fluorinated analogs of fucose-containing trisaccharides, which can serve as valuable probes in glycobiology research. rsc.org The synthesis of 3-fucosyllactose (B594375) has been achieved through both chemical and chemoenzymatic strategies, offering alternative routes to its production. nih.govresearchgate.net

Table 1: Engineered E. coli Strains for 3-Fucosyllactose (3-FL) Production

| Strain Attribute | Engineering Strategy | Resulting 3-FL Titer |

|---|---|---|

| Initial Strain | Co-expression of α-1,3-fucosyltransferase and L-fucokinase/GDP-L-fucose pyrophosphorylase | 1.01 g/L in shake flask |

| Fucose Metabolism Knockout | Deletion of fucI, fucK, and rhaA genes | 1.36 g/L in shake flask |

| Optimized Fucosyltransferase | Expression of a more effective α-1,3-fucosyltransferase from H. pylori | 1.56 g/L in shake flask |

| Enhanced Cofactor Regeneration | Overexpression of guanylate kinase and inosine-guanosine kinase | 3.01 g/L in shake flask |

| Fed-batch Fermentation | Optimized conditions in a 5 L fermentor | 27.82 g/L |

| Multi-level Metabolic Engineering | Gene combination optimization, screening of rate-limiting enzymes, inactivation of competing pathways, and enhancement of enzyme performance | 40.68 g/L in a 3-L bioreactor |

| Combinatorial Engineering | Introduction of α-1,3-fucosyltransferase from Bacteroides gallinaceum, improved lactose utilization, and enhanced cofactor supply | 10.8 g/L in a 3 L fermenter |

This table is interactive and can be sorted by clicking on the column headers.

Strategies for Functional Glycomics and Glycoproteomics Studies

Functional glycomics and glycoproteomics aim to understand the roles of glycans and glycosylated proteins in biological systems. Fuc(α1-3)Gal(β1-4)a-Glc is a key focus in these studies due to its biological prevalence.

Modulation of Gut Microbiota: Studies have shown that 3-FL can influence the composition and metabolism of the gut microbiota. layerorigin.comrsc.orgacs.orgpnfs.or.kr In a mouse model of nonalcoholic fatty liver disease (NAFLD), 3-FL was found to alleviate the condition by modulating the gut microbiota and increasing the production of pantothenate (vitamin B5). acs.org Furthermore, both 2'-fucosyllactose (B36931) and 3-fucosyllactose have been shown to increase the abundance of beneficial bacteria such as Lactobacillus and Bifidobacterium and to increase the production of short-chain fatty acids in a model of the human intestinal microbial ecosystem. rsc.orgpnfs.or.kr

Immunomodulation: Fucosylated oligosaccharides, including 3-FL, have demonstrated immunomodulatory effects. In a mouse model of food allergy, both 2'-FL and 3-FL were shown to attenuate the allergic response by decreasing the levels of allergy-related immunoglobulins and cytokines, and by increasing the levels of anti-inflammatory cytokines. rsc.org

Glycoproteomics of Fucosylated Proteins: Aberrant fucosylation is a hallmark of several diseases, including cancer. nih.govresearchgate.net Glycoproteomic approaches are used to identify fucosylated glycoproteins and to quantify changes in their expression levels in disease states. Tandem affinity enrichment of intact fucosylated glycopeptides followed by mass spectrometry has been used to identify glycoproteins associated with aggressive prostate cancer cell lines. nih.gov While these studies often look at fucosylation more broadly, the identification of specific fucosylated structures like Fuc(α1-3)Gal(β1-4)a-Glc on disease-associated glycoproteins is a key area of ongoing research.

Chemical Biology Approaches to Probe Glycan Functions and Interactions

Chemical biology provides powerful tools to study biomolecules in their native environment. For fucosylated glycans like Fuc(α1-3)Gal(β1-4)a-Glc, metabolic labeling has emerged as a key technique.

Metabolic Labeling with Fucose Analogs: This strategy involves introducing fucose analogs containing a "clickable" chemical reporter group, such as an azide (B81097) or an alkyne, into cells or organisms. nih.govacs.orgmdpi.comnih.govresearchgate.net These analogs are processed by the cell's metabolic machinery and incorporated into newly synthesized fucosylated glycans. nih.govacs.org The chemical reporter can then be selectively reacted with a complementary probe, for example, a fluorescent dye or a biotin tag, via bioorthogonal click chemistry. nih.govacs.org

This approach has been successfully used to:

Visualize Fucosylated Glycans: Imaging the localization and dynamics of fucosylated glycans in living organisms, such as developing zebrafish. nih.govacs.org

Identify Fucosylated Glycoproteins: The biotin tag allows for the enrichment and subsequent identification of fucosylated glycoproteins by mass spectrometry. nih.gov

The efficiency of labeling can depend on the specific fucose analog used and the cell type, as different enzymes in the fucose salvage pathway may have varying tolerances for the modified sugars. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Abbreviation | Full Compound Name |

|---|---|

| 3-FL | 3-Fucosyllactose |

| Fuc(α1-3)Gal(β1-4)a-Glc | Fucosyl(α1-3)galactosyl(β1-4)alpha-glucose |

| GDP-L-fucose | Guanosine (B1672433) diphosphate-L-fucose |

| GTP | Guanosine triphosphate |

| 2'-FL | 2'-Fucosyllactose |

| NAFLD | Nonalcoholic fatty liver disease |

| ELISA | Enzyme-linked immunosorbent assay |

| HMO | Human milk oligosaccharide |

This table is interactive and can be sorted by clicking on the column headers.

Future Perspectives and Grand Challenges in Fuc A1 3 Gal B1 4 a Glc Research

Innovations in Glycan Synthesis Technologies for Academic and Industrial Scale-Up

A primary challenge in the comprehensive study of Fuc(α1-3)Gal(β1-4)α-Glc is the difficulty in obtaining pure, well-defined quantities of the compound. The intricate stereochemistry of glycosidic linkages makes traditional chemical synthesis a complex, multi-step process that is often low in yield and not amenable to large-scale production. d-nb.info To overcome these limitations, significant innovations in glycan synthesis are being pursued for both academic research and industrial applications.

Chemoenzymatic synthesis has emerged as a highly efficient and stereoselective method. This approach leverages the specificity of glycosyltransferases, such as fucosyltransferases, to construct the desired glycosidic bonds with high precision. nih.gov One-pot multi-enzyme systems are being developed to streamline the synthesis of β1-4 linked galactosides, which are precursors to Fuc(α1-3)Gal(β1-4)α-Glc. nih.gov These systems can utilize inexpensive starting materials and avoid the need for complex protecting group chemistry, making them more scalable and cost-effective.

For industrial-scale production, microbial fermentation using metabolically engineered bacteria, such as Escherichia coli, or yeast, like Saccharomyces cerevisiae, is a promising avenue. d-nb.infonih.govnih.gov By introducing the necessary biosynthetic pathways for precursor sugars and the specific fucosyltransferases into these microbial hosts, it is possible to produce significant quantities of fucosylated oligosaccharides. d-nb.infonih.govnih.gov Research in this area is focused on optimizing fermentation conditions, improving the efficiency of the engineered metabolic pathways, and increasing the final product yield. d-nb.infonih.gov

| Synthesis Method | Key Features | Reported Yields/Titers | Challenges for Scale-Up |

|---|---|---|---|

| Chemical Synthesis | Precise control over structure, potential for non-natural analogs. | Generally lower overall yields due to multiple steps. d-nb.info | Complex protection/deprotection steps, use of toxic reagents, high cost. nih.gov |

| Chemoenzymatic Synthesis | High stereoselectivity, milder reaction conditions. | Disaccharide synthesis in the 64-85% range has been reported for precursor structures. nih.gov | Cost and availability of specific enzymes, potential for enzyme inhibition. |

| Microbial Fermentation (E. coli) | Potential for large-scale, cost-effective production. | Up to 41.6 g/L of 2'-fucosyllactose (B36931) (a related fucosylated oligosaccharide) has been achieved. nih.gov | Metabolic burden on the host, optimization of fermentation parameters, downstream processing. d-nb.info |

| Microbial Fermentation (S. cerevisiae) | Generally Recognized as Safe (GRAS) status for food and pharmaceutical applications. | Up to 503 mg/L of 2'-fucosyllactose has been reported in fed-batch fermentation. nih.gov | Lower productivity compared to E. coli in some cases, efficient transport of substrates into the cell. nih.gov |

Uncovering Unexplored Biological Roles and Mechanistic Insights

While the broader family of fucosylated glycans is known to play critical roles in a myriad of biological processes, the specific functions of the Fuc(α1-3)Gal(β1-4)α-Glc trisaccharide remain an area of active investigation. This structure is a key component of Lewis antigens, which are involved in cell-cell recognition, inflammation, and immune responses. nih.gov Altered expression of Lewis antigens is a hallmark of many cancers and is often associated with metastasis and poor prognosis. nih.gov

A grand challenge is to dissect the precise role of the Fuc(α1-3)Gal(β1-4)α-Glc motif in these processes. Future research will likely focus on:

Deciphering the "Fucose Code": Understanding how the addition of this specific fucose residue modulates the conformation and recognition of the parent glycan by lectins and other glycan-binding proteins.

Investigating its Role in Host-Pathogen Interactions: Many pathogens utilize host glycans as receptors for attachment and entry into cells. Uncovering the role of Fuc(α1-3)Gal(β1-4)α-Glc in these interactions could lead to the development of novel anti-infective therapies.

Exploring its Function in the Microbiome: Fucosylated oligosaccharides in human milk are known to shape the infant gut microbiome. nih.gov The potential role of Fuc(α1-3)Gal(β1-4)α-Glc as a prebiotic or in modulating the gut microbial community in adults is an exciting and unexplored area.

Elucidating Mechanistic Details in Cancer Progression: While the correlation between fucosylation and cancer is well-established, the precise mechanisms by which structures like Fuc(α1-3)Gal(β1-4)α-Glc contribute to tumor growth, angiogenesis, and immune evasion are not fully understood.

Advancements in Glycoinformatics and Computational Glycobiology for Predictive Modeling

The inherent complexity and heterogeneity of glycans pose significant challenges for their analysis and the prediction of their functions. Glycoinformatics and computational glycobiology are rapidly emerging fields that provide essential tools to address these challenges.

A major goal is the development of robust predictive models for the structure and function of glycans like Fuc(α1-3)Gal(β1-4)α-Glc. This involves:

Expanding Glycan Databases: Curated databases such as GlycoSuiteDB and those developed by the Consortium for Functional Glycomics (CFG) are crucial repositories of glycan structures and their associated biological information. nih.gov Continued expansion and integration of these databases are necessary to provide the data needed for developing accurate predictive models. nih.govnih.gov

Improving Structure Prediction Algorithms: Computational methods are being developed to predict the three-dimensional structures of glycans and their complexes with proteins. These models are essential for understanding the molecular basis of glycan recognition.

Leveraging Artificial Intelligence and Machine Learning: AI and machine learning are being applied to glycomics data to identify patterns and correlations that may not be apparent through traditional analysis. These approaches can be used to predict glycan structures from mass spectrometry data and to identify potential glycan biomarkers for diseases.

| Tool/Resource Category | Examples | Application to Fuc(α1-3)Gal(β1-4)α-Glc Research |

|---|---|---|

| Glycan Structure Databases | GlycoSuiteDB, CFG, EUROCarbDB | Repository for structural and biological information on Fuc(α1-3)Gal(β1-4)α-Glc and related glycans. nih.govnih.gov |

| Monosaccharide Databases | MonosaccharideDB | Standardizes the representation of monosaccharide components like fucose, galactose, and glucose. nih.gov |

| Experimental Data Repositories | GMDB (Glycan Mass Spectral Database) | Stores mass spectrometry data that can be used to identify and characterize Fuc(α1-3)Gal(β1-4)α-Glc. nih.gov |

| Web Portals and Tool Suites | Glycomics@ExPASy, GlyCosmos, GlyGen | Integrated platforms for accessing and analyzing glycomics data. |

Cross-Disciplinary Research at the Interface of Glycoscience and Other Fields

The future of Fuc(α1-3)Gal(β1-4)α-Glc research lies in its integration with other scientific disciplines. The unique properties of this trisaccharide make it a valuable tool and target in a variety of fields:

Immunology and Vaccine Development: The α-Gal epitope (Galα1-3Galβ1-4GlcNAc-R) is a well-known xenoantigen that elicits a strong immune response in humans. nih.gov The structural similarity of Fuc(α1-3)Gal(β1-4)α-Glc to components of immunogenic glycans suggests its potential use in the development of carbohydrate-based vaccines and immunotherapies. By conjugating this trisaccharide to antigens of interest, it may be possible to enhance their immunogenicity and elicit a more robust protective immune response.

Oncology and Targeted Drug Delivery: The overexpression of fucosylated structures on the surface of cancer cells makes them attractive targets for therapeutic intervention. Galactose-containing ligands are known to be effective for targeting drugs to specific cell types, such as hepatocytes. nih.gov It is conceivable that Fuc(α1-3)Gal(β1-4)α-Glc could be used as a targeting moiety to deliver cytotoxic agents or immunomodulatory drugs specifically to cancer cells that express the corresponding lectin receptors. nih.gov

Biomaterials and Glycoengineering: The ability of glycans to mediate specific biological interactions can be harnessed in the development of novel biomaterials. Fuc(α1-3)Gal(β1-4)α-Glc could be incorporated into hydrogels, nanoparticles, or other materials to create surfaces that can selectively capture cells, modulate cell behavior, or act as biosensors.

Q & A

Q. What are the common synthetic routes for Fuc(a1-3)Gal(b1-4)a-Glc, and how do reaction conditions influence yield and stereochemistry?

The synthesis involves sequential glycosylation steps using specific glycosyl donors (e.g., fucosyl and galactosyl donors) and acceptors. Enzymatic methods (e.g., fucosyltransferases and galactosyltransferases) are preferred for stereochemical control, while chemical synthesis relies on protective group strategies and catalysts like BF₃·Et₂O . Key factors include:

- Temperature/pH : Enzymatic reactions require strict control (e.g., 37°C, pH 7.4) to maintain activity.

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance chemical glycosylation efficiency.

- Yield optimization : Chemoenzymatic approaches combine chemical synthesis of core structures with enzymatic fucosylation to improve yields (typically 60-80%) .

Q. Which analytical techniques are most reliable for confirming the linkage specificity of this compound?

- NMR : ¹H-¹H COSY and NOESY spectra resolve anomeric proton couplings (e.g., Fuc(a1-3) vs. a1-4 linkages) .

- Mass spectrometry : MS/MS fragmentation (e.g., CID or ETD) identifies diagnostic ions like m/z 307 (Fuc-Hex-HexNAc⁺) .

- Enzymatic digestion : Specific α1-3 fucosidases cleave the Fuc residue, confirmed by HPLC or MALDI-TOF .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in pathogen binding be resolved?

Discrepancies often arise from variations in glycan presentation (e.g., free oligosaccharides vs. glycoconjugates). Methodological considerations:

- Microarray vs. SPR : Microarrays screen broad specificity, while SPR quantifies binding kinetics (e.g., KD for lectin interactions) .

- Structural context : Nuclear Overhauser effects (NOE) in NMR or cryo-EM of glycoprotein complexes reveal spatial constraints .

- Negative controls : Use knockout cell lines (e.g., FUT3⁻/⁻) to isolate Fuc(a1-3)-dependent binding .

Q. What computational tools are available to predict this compound’s interactions in biological systems?

- Glycowork : Python-based package for motif discovery and subgraph analysis (e.g., identifying internal Lewis X motifs) .

- CandyCrunch : Predicts MS/MS fragmentation patterns using deep learning, aiding structural validation .

- MCAW alignment : Aligns glycans with sialyl-Lewis X motifs across datasets, resolving positional effects .

Q. How can researchers design experiments to study this compound’s role in immune modulation?

- In vitro models : Differentiate dendritic cells with/without FUT7 knockdown and measure cytokine profiles (e.g., IL-12 vs. IL-10) .

- In vivo tracing : Use isotopic labeling (e.g., ¹³C-Fuc) and imaging mass spectrometry to track glycan distribution in tissues .

- Functional blocking : Anti-Lewis X antibodies or glycomimetic inhibitors validate specificity in murine inflammation models .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in enzymatic synthesis of this compound?

Q. How to address ambiguity in MS/MS data when differentiating Fuc(a1-3) from other fucosylation patterns?

- Cross-ring fragments : A-type ions (e.g., m/z ²,⁴A) distinguish α1-3 (dominant at m/z 187) vs. α1-4 linkages .

- Isotopic labeling : ¹⁸O-water incorporation during hydrolysis verifies cleavage sites .

- Multi-stage MS : Combine CID (for sequence) with IRMPD (for cross-ring fragments) .

Data Reproducibility and Validation

Q. What steps ensure reproducibility in glycan microarray studies of this compound?

- Normalization : Include internal standards (e.g., biotinylated dextran) for signal calibration .

- Batch effects : Randomize printing layouts and validate with replicate spots (CV <15%) .

- Data deposition : Share raw data via platforms like GlyTouCan or UniCarb-DR .

Emerging Techniques

Q. How can cryo-EM and molecular dynamics (MD) elucidate this compound’s conformational flexibility?

- Cryo-EM : Resolve glycoprotein complexes at 3–4 Å resolution (e.g., viral spike proteins) .

- MD simulations : Use GLYCAM force fields to model glycan torsional angles (e.g., Φ/Ψ for Fuc-Gal linkages) .

Cross-Disciplinary Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.